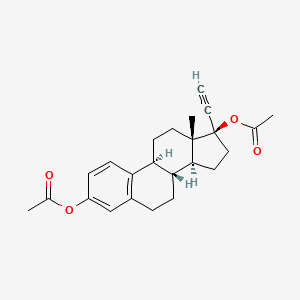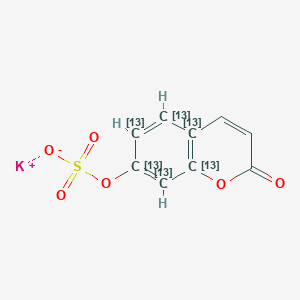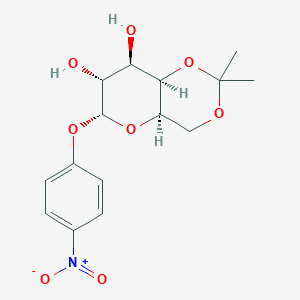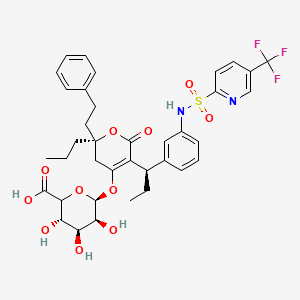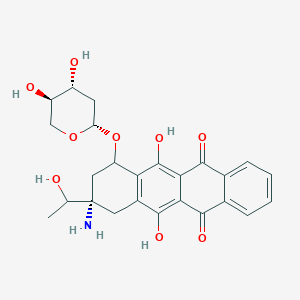
8-Carboxyoctyl-D-Galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Carboxyoctyl-D-Galactopyranoside (8-COOH-D-Galactopyranoside) is a carbohydrate-based molecule that has a wide range of applications in biochemistry and biomedical research. It is a linear molecule with an eight-carbon chain and a carboxyl group at the end. 8-COOH-D-Galactopyranoside is a key component of many synthetic pathways and has been used in various scientific research applications.
Aplicaciones Científicas De Investigación
1. Inhibitor Evaluation in Microbial Studies
8-Carboxyoctyl-D-Galactopyranoside analogs have been synthesized and evaluated for their inhibitory effects. In a study, various analogs were assessed for their ability to inhibit the binding of the Escherichia coli-derived pilus protein PapGj96. The research demonstrated varying degrees of inhibitory efficiency, contributing to the understanding of microbial interactions and potential therapeutic interventions (Hansen & Magnusson, 1998).
2. Synthesis for Fungal and Bacterial Carbohydrate Antigens
The compound has been utilized in the synthesis of oligosaccharides related to the galactomannan from Aspergillus fumigatus. This synthesis approach plays a crucial role in developing methodologies to create complex carbohydrate structures, aiding in the research of fungal and bacterial carbohydrate antigens (Argunov, Krylov, & Nifantiev, 2016).
3. Synthesis and Structural Characterization in Biochemistry
Research has focused on the synthesis of this compound derivatives, like benzyl 6-O-benzoyl-β-D-galactopyranoside, for biochemical applications. These syntheses are significant for understanding the structural and functional roles of these compounds in biological systems (Levy, Flowers, & Sharon, 1967).
4. Applications in Xenotransplantation Research
This compound has been used in synthesizing glycosides involved in the hyperacute rejection of xenotransplantation. The synthesis of such compounds aids in understanding the biochemical processes involved in organ rejection, contributing to the field of transplant medicine (Lu, Li, Cai, & Li, 2001).
5. Study of Galectin-8 Interactions in Cancer Research
Methyl-β-D-galactopyranoside malonyl aromatic esters, structurally related to this compound, have been synthesized to target galectin-8, a protein involved in bone remodeling, cancer progression, and metastasis. Understanding these interactions is crucial for developing new therapeutic strategies in cancer treatment (Patel et al., 2020).
6. Antileishmanial Activity in Parasitic Disease Research
Derivatives of this compound have shown promising results in inhibiting the growth of Leishmania donovani, a parasitic protozoan. This research is vital for developing new treatments for leishmaniasis, a significant health concern in many parts of the world (Suleman et al., 2014).
Direcciones Futuras
Galactopyranoside esters have shown promising results in in vitro antimicrobial evaluation. They had better antifungal activities than antibacterial agents. These compounds were found to have more promising binding energy with the SARS-CoV-2 main protease (6LU7) than tetracycline, fluconazole, and native inhibitor N3. Therefore, these synthetic novel MDG esters could be new antifungal and antiviral drugs .
Propiedades
IUPAC Name |
9-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynonanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O8/c16-9-10-12(19)13(20)14(21)15(23-10)22-8-6-4-2-1-3-5-7-11(17)18/h10,12-16,19-21H,1-9H2,(H,17,18)/t10-,12+,13+,14-,15?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKLPLHMJDGCNY-QLABQVJUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCOC1C(C(C(C(O1)CO)O)O)O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCCCOC1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1140888.png)

![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1140891.png)
![(+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether](/img/structure/B1140895.png)

